molecular formula C9H7F4NO B2829212 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide CAS No. 1824271-11-5

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B2829212
CAS No.: 1824271-11-5
M. Wt: 221.155
InChI Key: ILMDGBNURZUOCR-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is an aromatic amide compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular formula is C9H7F4NO, and it is known for its stability and reactivity due to the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzoic acid and trifluoromethylamine.

    Amidation Reaction: The carboxylic acid group of 2-fluoro-4-methylbenzoic acid is converted to an amide group through a reaction with trifluoromethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzamide: Similar structure but lacks the methyl group at the 4-position.

    4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of an amide group.

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. The methyl group at the 4-position further distinguishes it from similar compounds, potentially altering its chemical and biological properties.

Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMDGBNURZUOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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